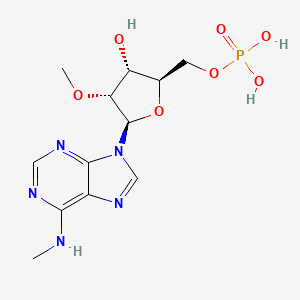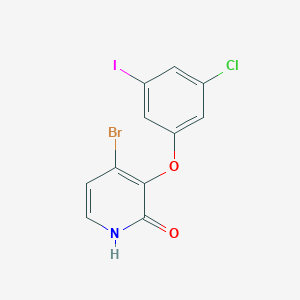
3,4-Dichloro-5-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chlorination of Ethoxybenzaldehyde: One common method involves the chlorination of 5-ethoxybenzaldehyde using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Industrial Production Methods: Industrial production of 3,4-dichloro-5-ethoxybenzaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Dichloro-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 3,4-dichloro-5-ethoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3,4-Dichloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3,4-Dichloro-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparación Con Compuestos Similares
3,5-Dichlorobenzaldehyde: Similar in structure but lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Ethoxybenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of chlorine atoms, leading to different chemical properties and uses.
Uniqueness: 3,4-Dichloro-5-ethoxybenzaldehyde’s unique combination of chlorine atoms and an ethoxy group provides distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
3,4-dichloro-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3 |
Clave InChI |
LQSKJMPKGSESRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)





![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)


![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)

